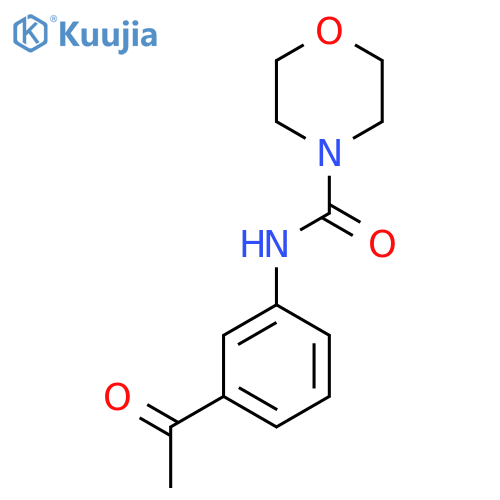Cas no 341021-30-5 (N-(3-acetylphenyl)morpholine-4-carboxamide)

341021-30-5 structure
商品名:N-(3-acetylphenyl)morpholine-4-carboxamide
CAS番号:341021-30-5
MF:C13H16N2O3
メガワット:248.277743339539
MDL:MFCD01429294
CID:5685657
PubChem ID:671267
N-(3-acetylphenyl)morpholine-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS002242969
- 341021-30-5
- STK414899
- SMR000678144
- CHEMBL1584650
- Z274555794
- N-(3-acetylphenyl)morpholine-4-carboxamide
- MLS001224777
- CS-0241744
- EN300-23741589
- NZ4
- HMS3000E04
- 4-Morpholinecarboxamide, N-(3-acetylphenyl)-
-
- MDL: MFCD01429294
- インチ: 1S/C13H16N2O3/c1-10(16)11-3-2-4-12(9-11)14-13(17)15-5-7-18-8-6-15/h2-4,9H,5-8H2,1H3,(H,14,17)
- InChIKey: GFGGXIIHWJXKMZ-UHFFFAOYSA-N
- ほほえんだ: O1CCN(C(NC2C=CC=C(C(C)=O)C=2)=O)CC1
計算された属性
- せいみつぶんしりょう: 248.11609238g/mol
- どういたいしつりょう: 248.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 313
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 58.6Ų
じっけんとくせい
- 密度みつど: 1.249±0.06 g/cm3(Predicted)
- ふってん: 488.6±45.0 °C(Predicted)
- 酸性度係数(pKa): 13.18±0.70(Predicted)
N-(3-acetylphenyl)morpholine-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23741589-0.05g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 0.05g |
$69.0 | 2024-06-19 | |
| Enamine | EN300-23741589-0.5g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 0.5g |
$284.0 | 2024-06-19 | |
| Enamine | EN300-23741589-1g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 1g |
$385.0 | 2023-09-15 | |
| 1PlusChem | 1P01ZR4C-50mg |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 50mg |
$143.00 | 2024-05-05 | |
| 1PlusChem | 1P01ZR4C-100mg |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 100mg |
$186.00 | 2024-05-05 | |
| Enamine | EN300-23741589-10g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 10g |
$1654.0 | 2023-09-15 | |
| 1PlusChem | 1P01ZR4C-1g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 1g |
$538.00 | 2023-12-17 | |
| 1PlusChem | 1P01ZR4C-250mg |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 250mg |
$239.00 | 2024-05-05 | |
| Enamine | EN300-23741589-2.5g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 2.5g |
$754.0 | 2024-06-19 | |
| Enamine | EN300-23741589-0.1g |
N-(3-acetylphenyl)morpholine-4-carboxamide |
341021-30-5 | 95% | 0.1g |
$105.0 | 2024-06-19 |
N-(3-acetylphenyl)morpholine-4-carboxamide 関連文献
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
341021-30-5 (N-(3-acetylphenyl)morpholine-4-carboxamide) 関連製品
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
